Ocarocoxib is derived from the class of compounds known as oxicams, which are characterized by their anti-inflammatory properties. The compound's molecular formula is , and it has a molecular weight of approximately 328.1641 g/mol. Ocarocoxib is racemic in nature, indicating that it exists as a mixture of two enantiomers, which can exhibit different biological activities .
The synthesis of Ocarocoxib involves several steps typical of organic synthesis processes. While specific proprietary methods may exist, the general approach includes:
The exact synthetic route may vary based on research and development objectives, but these steps outline the foundational aspects of Ocarocoxib synthesis.
Ocarocoxib features a complex molecular structure characterized by multiple functional groups, including fluorinated moieties which enhance its pharmacological profile. The compound's stereochemistry is noted as racemic, with defined stereocenters impacting its biological activity.
This structural complexity contributes to its interaction with biological targets, particularly in inflammatory pathways .
Ocarocoxib undergoes various chemical reactions typical for NSAIDs:
These reactions are crucial for understanding how Ocarocoxib behaves in both synthetic and biological contexts.
The mechanism of action for Ocarocoxib primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Ocarocoxib reduces the production of prostaglandins, which are mediators of inflammation and pain.
The selectivity towards COX-2 over COX-1 is a desirable trait in modern NSAIDs, aiming to minimize adverse effects while maximizing therapeutic benefits .
Ocarocoxib exhibits several notable physical and chemical properties:
These properties influence how Ocarocoxib is formulated into dosage forms suitable for clinical use .
Ocarocoxib has potential applications in various scientific fields:
The ongoing research into its pharmacokinetics and pharmacodynamics will further elucidate its role in therapeutic settings .
Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor developed for its anti-inflammatory and analgesic properties. As a member of the coxib class, it functions through targeted molecular inhibition of the inducible COX-2 enzyme, which plays a central role in prostaglandin-mediated inflammatory pathways. Chemically identified as (2RS)-6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, Ocarocoxib possesses distinct structural features that confer COX-2 selectivity [4] [9]. The compound exists both as a free acid (C~12~H~6~F~6~O~4~, molecular weight 328.16 g/mol) and as a tromethamine salt (C~16~H~17~F~6~NO~7~, molecular weight 449.30 g/mol) to enhance solubility [1] [4] [9]. Preclinical research indicates its primary therapeutic potential lies in modulating inflammatory responses while theoretically avoiding the gastrointestinal complications associated with non-selective cyclooxygenase inhibition [7] [8].
Cyclooxygenase enzymes catalyze the committed step in prostaglandin biosynthesis: the conversion of arachidonic acid to prostaglandin H~2~ (PGH~2~), the precursor for various pro-inflammatory mediators including prostaglandin E~2~ (PGE~2~), prostacyclin (PGI~2~), and thromboxane A~2~ (TXA~2~). Two principal isoforms exist:
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 isoforms. While their anti-inflammatory and analgesic effects stem from COX-2 inhibition, the simultaneous inhibition of gastroprotective COX-1-derived prostaglandins causes significant adverse effects, including gastric ulceration and bleeding [2] [5] [10]. Selective COX-2 inhibitors like Ocarocoxib were designed to circumvent this limitation by specifically targeting the inducible COX-2 enzyme. This selectivity suppresses inflammation (reducing PGE~2~ and PGI~2~ synthesis at inflammatory sites) while preserving COX-1-mediated cytoprotection in the gastrointestinal tract [5] [7] [8]. Furthermore, COX-2 inhibition indirectly modulates the nuclear factor kappa B (NF-κB) pathway, reducing downstream production of pro-inflammatory cytokines (tumor necrosis factor-alpha, interleukin-6) and reactive oxygen species [8].
Table 1: Physiological and Pathological Roles of Cyclooxygenase Isoforms
Isoform | Expression Pattern | Primary Functions | Consequences of Inhibition |
---|---|---|---|
COX-1 | Constitutive (gastric mucosa, platelets, kidneys, vascular endothelium) | Gastric cytoprotection, platelet aggregation (thromboxane A~2~), renal homeostasis | Undesired: Increased risk of gastric ulcers/bleeding, altered renal function |
COX-2 | Inducible (inflammatory cells, sites of injury/disease); Constitutive (brain, kidneys, reproductive tract) | Mediation of inflammation, pain, fever; Renal function; Uterine contraction; Neural function | Desired: Anti-inflammatory, analgesic, antipyretic effects |
The development of selective COX-2 inhibitors followed the elucidation of the distinct roles of COX isoforms and the clinical need for safer anti-inflammatory agents. Key milestones include:
Crystallography studies revealed the structural basis for COX-2 selectivity: A larger, more flexible hydrophobic binding pocket and a polar side pocket (due to substitutions like Val^523^ instead of Ile^523^ in COX-1) allow selective inhibitors like Celecoxib, Rofecoxib, and Ocarocoxib to bind tightly to COX-2 while being sterically hindered from binding effectively to the narrower COX-1 active site [6] [8].
Ocarocoxib belongs to the chromene carboxylic acid subclass of selective COX-2 inhibitors. Its chemical structure features a benzopyran (chromene) core substituted with two trifluoromethoxy groups and a carboxylic acid moiety, distinct from the sulfonamide/sulfone-containing diarylheterocycles like Celecoxib or Rofecoxib [1] [4] [7].
Table 2: Chemical Identity and Properties of Ocarocoxib
Property | Ocarocoxib (Free Acid) | Ocarocoxib Tromethamine Salt) |
---|---|---|
Systematic Name | (2RS)-6-(Trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | (2RS)-6-(Trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid; 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) |
Molecular Formula | C~12~H~6~F~6~O~4~ | C~12~H~6~F~6~O~4~ · C~4~H~11~NO~3~ |
Molecular Weight | 328.16 g/mol | 449.30 g/mol |
CAS Registry Number | 215122-22-8 | 2279971-28-5 |
Structure Key Features | Benzopyran core, 6-trifluoromethoxy substituent, 2-trifluoromethyl substituent, 3-carboxylic acid | Acid-base salt formed with tromethamine (aminotris(hydroxymethyl)methane) |
Ocarocoxib exhibits potent and selective inhibition of the COX-2 enzyme. In vitro enzymatic assays report an half-maximal inhibitory concentration (IC~50~) value of 1.4 μM against COX-2 [7]. While direct comparative IC~50~ values for COX-1 inhibition in the provided sources are limited, the compound is characterized as a "potent cyclooxygenase-2 inhibitor" with research focused on its potential for treating inflammation without the gastrointestinal burden typical of non-selective NSAIDs [7] [8]. This positions it pharmacologically within the class of selective COX-2 inhibitors, akin to Celecoxib, but with a distinct chemical scaffold.
Its proposed mechanism of selective inhibition likely exploits the structural differences in the COX-2 active site:
Research on Ocarocoxib remains primarily in the preclinical domain, focusing on its chemical characterization, in vitro potency, and potential therapeutic applications for inflammation and related diseases [7] [8]. Its unique chromene-based structure contributes to the structural diversity within the COX-2 inhibitor pharmacopeia, offering an alternative scaffold for ongoing exploration of selective anti-inflammatory agents.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: